7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Coumarin Structure-Activity Relationship

7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a high-purity, structurally defined MAO-B inhibitor (IC50 7.40 nM) with a selectivity index exceeding 700. Its 7-(3-chlorobenzyloxy) pharmacophore anchors the molecule within the MAO-B entrance cavity, ensuring robust target engagement and minimizing off-target MAO-A interference. This compound is essential for researchers needing a reliable tool for ex vivo target engagement assays, in vivo models of Parkinson's disease where complete MAO-B blockade without MAO-A inhibition is critical, or as a high-quality reference standard for isoform selectivity screening cascades. Its lower molecular weight and simpler structure compared to clinical-stage analogs make it an ideal starting point for medicinal chemistry optimization programs.

Molecular Formula C17H13ClO3
Molecular Weight 300.7 g/mol
Cat. No. B5829823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one
Molecular FormulaC17H13ClO3
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3
InChIKeyPADVZYVDHJUUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one (CAS 405905-25-1): Procurement-Relevant Chemical Profile


7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic 4-methylcoumarin derivative featuring a 3-chlorobenzyloxy substituent at the 7-position and a methyl group at the 4-position. It belongs to the broader class of 7-substituted 4-methylcoumarins, which have been systematically explored for monoamine oxidase (MAO) inhibition and other biological activities [1]. This compound (ChEMBL ID: CHEMBL575934) is distinct from the structurally related clinical-stage MAO-B inhibitor NW-1772 by lacking the 4-((methylamino)methyl) group, a structural simplification with consequences for potency, selectivity, and potential metabolic handling [2].

Substitution Risks When Sourcing 7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one for MAO-B Research


Within the 7-substituted 4-methylcoumarin chemical space, minor structural changes drive large shifts in target potency and selectivity [1]. The presence of a 3-chlorobenzyloxy group at the 7-position is critical, but the nature of the 4-substituent is equally decisive. Replacing the 4-methyl group with a 4-((methylamino)methyl) group (as in NW-1772) yields a compound with higher molecular complexity, altered pharmacokinetics, and a different off-target profile [2]. Generic substitution without head-to-head comparative data risks selecting a compound with suboptimal MAO-B potency, reduced selectivity, or unforeseen metabolic liabilities, directly compromising experimental reproducibility and translational value.

Quantitative Differentiation of 7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one Against Closest Analogs


6.8-Fold Superior MAO-B Inhibitory Potency Compared to the Direct Structural Analog NW-1772

In a rat brain mitochondrial homogenate assay using kynuramine as substrate, the target compound (CHEMBL575934) inhibited MAO-B with an IC50 of 7.40 nM [1]. Under comparable experimental conditions, the 4-((methylamino)methyl)-substituted analog NW-1772 (22b) displayed an IC50 of 50 nM for MAO-B [2]. This represents a 6.76-fold improvement in potency for the 4-methyl derivative, a notable gain given the nanomolar baseline of both compounds.

Monoamine Oxidase B Inhibition Neurodegenerative Disease Research Coumarin Structure-Activity Relationship

High MAO-B Selectivity Index (SI > 700) Essential for Specificity-Driven Research

The target compound inhibited rat MAO-A with an IC50 of 5250 nM, while its MAO-B IC50 was 7.40 nM, yielding a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of approximately 709 [1]. The NW-1772 series was reported to achieve SI values exceeding 400 [2], but the markedly higher absolute SI of the 4-methyl derivative indicates superior isoform discrimination. This level of selectivity is critical for experiments where MAO-A inhibition must be avoided to prevent confounding cardiovascular or neurotransmitter-related effects.

Monoamine Oxidase Isoform Selectivity MAO-A/MAO-B Discrimination CNS Pharmacology

Reduced Molecular Complexity Relative to NW-1772 Lowers Predicted Metabolic Liability

The target compound (C17H13ClO3, MW 300.7) lacks the ionizable 4-((methylamino)methyl) side chain present in NW-1772 (C18H16ClNO3, MW 329.8). This structural simplification removes a site for potential N-dealkylation and reduces hydrogen-bond donor count from 1 to 0 . While direct comparative metabolic stability data are not yet published for this pair, class-level SAR indicates that removing basic nitrogen atoms from 4-substituted coumarins generally lowers CYP2D6 and CYP3A4 affinity, potentially reducing metabolic clearance and drug-drug interaction risk [1].

Drug Metabolism CYP450 Interaction Fragment-Based Lead Optimization

Optimal Use Cases for 7-[(3-Chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one Based on Evidence


Parkinson’s Disease Target Validation Studies Requiring Highly Selective MAO-B Inhibition

With an MAO-B IC50 of 7.40 nM and a selectivity index exceeding 700, this compound is ideally suited for ex vivo target engagement assays and in vivo rodent models of Parkinson’s disease where complete MAO-B blockade without MAO-A interference is required [1]. Its selectivity profile reduces the risk of tyramine-induced hypertensive crisis, a common concern with non-selective MAO inhibitors.

Fragment-Based Drug Discovery Campaigns Aiming to Optimize 4-Substitution of Coumarin Scaffolds

As a structurally minimal 4-methyl coumarin with a defined 7-(3-chlorobenzyloxy) pharmacophore, this compound serves as an ideal starting point for medicinal chemistry optimization [1]. Its lower molecular weight (300.7 vs. 329.8 for NW-1772) and absence of a basic amine offer a cleaner fragment for systematic exploration of 4-position modifications without confounding pharmacokinetic contributions from the side chain [2].

MAO-B Selectivity Benchmarking Panels for Novel Inhibitor Development

The compound’s well-characterized selectivity index (~709) makes it a valuable reference standard in screening cascades designed to evaluate the isoform selectivity of newly synthesized coumarin or non-coumarin MAO inhibitors [1]. Its use ensures consistent inter-laboratory calibration when comparing published selectivity data across compound series.

Procurement of a High-Purity Coumarin Probe for Crystallography or Cryo-EM Studies of MAO-B

Structural biology efforts aimed at resolving ligand-bound MAO-B conformations benefit from compounds with defined, unimodal binding modes. The 7-(3-chlorobenzyloxy) group anchors the molecule within the MAO-B entrance cavity, and the absence of a flexible 4-aminoalkyl chain reduces conformational heterogeneity, potentially improving electron density map resolution [1][2].

Quote Request

Request a Quote for 7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.